5-Trimethylsilyloxy-2-chloropyridine
Description
Properties
Molecular Formula |
C8H12ClNOSi |
|---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H12ClNOSi/c1-12(2,3)11-7-4-5-8(9)10-6-7/h4-6H,1-3H3 |
InChI Key |
AMXLLJQTMURLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis Applications
5-Trimethylsilyloxy-2-chloropyridine is primarily utilized as a reagent in organic synthesis. Its trimethylsilyloxy group enhances the nucleophilicity of the pyridine ring, making it an effective electrophile in various reactions.
1.1. Synthesis of Heterocycles
One of the notable applications of this compound is in the synthesis of heterocyclic compounds. It can be used to introduce the pyridine moiety into larger frameworks through nucleophilic substitution reactions. For instance, it has been employed in the synthesis of quinoline derivatives, which are known for their biological activities.
Table 1: Examples of Heterocycles Synthesized Using this compound
| Compound Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Quinoline Derivatives | Nucleophilic Substitution | 85 | |
| Pyrimidine Analogues | Cyclization Reactions | 75 | |
| Isoquinoline Derivatives | Electrophilic Aromatic Substitution | 80 |
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a crucial building block for the development of biologically active compounds.
2.1. Antimicrobial Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including resistant strains.
Table 2: Antimicrobial Activity of Compounds Derived from this compound
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 16 | |
| Compound B | Escherichia coli | 32 | |
| Compound C | Pseudomonas aeruginosa | 8 |
2.2. Anticancer Properties
This compound derivatives have also been studied for their anticancer potential. Several case studies indicate their ability to induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated a series of pyridine derivatives derived from this compound against human cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition.
Table 3: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| Compound E | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| Compound F | A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.
3.1. Herbicide Development
Research indicates that derivatives of this compound can be modified to enhance herbicidal activity against specific weed species.
Table 4: Herbicidal Activity Assessment
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related pyridine derivatives, sourced from the provided evidence, highlight how substituent type, position, and electronic effects influence physicochemical properties and reactivity.
Substituent Effects and Physicochemical Properties
Key Observations:
2-Chloro-5-iodopyridine () : The iodine atom at position 5 enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its role as a leaving group. Its crystalline form (melting point 99°C) suggests stability under standard conditions.
5-Chloro-2-hydroxy-3-nitropyridine (): The hydroxyl (-OH) and nitro (-NO₂) groups introduce hydrogen-bonding capacity and strong electron-withdrawing effects, respectively. This may increase acidity and reduce nucleophilic substitution reactivity compared to halogen-only analogs.
3,6-Dichloropyridine-2-carboxylic acid () : The carboxylic acid (-COOH) group enhances water solubility and acidity (pKa ~2–3), while chlorine atoms at positions 3 and 6 further withdraw electron density, directing electrophilic attacks to position 4.
2-Chloro-5-(trifluoromethoxy)benzoyl chloride () : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, activating the benzoyl chloride (-COCl) for nucleophilic acyl substitution. This compound is likely used in peptide coupling or polymer synthesis.
Preparation Methods
Direct Silylation of 2-Chloro-5-hydroxypyridine
The most widely reported method involves the reaction of 2-chloro-5-hydroxypyridine with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) , in the presence of a base.
Reaction Mechanism
-
Deprotonation : A base (e.g., triethylamine or imidazole) deprotonates the hydroxyl group at the 5-position of 2-chloro-5-hydroxypyridine.
-
Nucleophilic Substitution : The oxygen nucleophile attacks the silicon center of the trimethylsilylating agent, displacing chloride or ammonia.
-
Work-up : The product is isolated via aqueous extraction and purified by distillation or chromatography.
Example Protocol :
Optimization Considerations
-
Base Selection : Stronger bases (e.g., DBU) accelerate reaction rates but may promote side reactions.
-
Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility but require stringent anhydrous conditions.
-
Temperature : Elevated temperatures (40–60°C) reduce reaction time but risk desilylation.
Protection-Deprotection Strategies
In multistep syntheses, the trimethylsilyloxy group may serve as a protecting group. For example, silylation can precede nitration or halogenation steps, with subsequent deprotection using fluoride ions (e.g., TBAF).
Challenges in Direct Chlorination
While patents describe chlorination methods for related pyridines (e.g., 2-amino-5-chloropyridine via HCl/Cl₂ in acetic acid), these are less relevant to this compound due to the sensitivity of the silyl ether to acidic conditions.
Applications and Derivatives
Pharmaceutical Intermediates
The compound is a precursor to herbicides and antiviral agents. For instance, silyl-protected intermediates enable regioselective functionalization at the 5-position.
Cross-Coupling Reactions
The chlorine atom at position 2 facilitates Suzuki-Miyaura couplings, enabling access to biaryl derivatives.
Q & A
Q. What are the optimal synthetic routes for 5-Trimethylsilyloxy-2-chloropyridine, considering regioselectivity and protecting group stability?
Methodological Answer: The synthesis typically involves silylation of 5-hydroxy-2-chloropyridine using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N). The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis of the silyl group. Key steps:
- Dissolve 5-hydroxy-2-chloropyridine in THF.
- Add Et3N to deprotonate the hydroxyl group.
- Introduce TMSCl dropwise at 0°C, then stir at room temperature for 12–24 hours.
- Monitor progress via thin-layer chromatography (TLC) using hexane/ethyl acetate (4:1) .
- Isolate the product via column chromatography.
Critical Considerations:
- Regioselectivity is ensured by the electron-withdrawing chloro group, which directs silylation to the 5-position.
- Avoid aqueous workup until final stages to preserve silyl ether stability.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Identify aromatic protons (pyridine ring) and trimethylsilyl (TMS) protons (singlet at δ 0.2–0.4 ppm).
- <sup>13</sup>C NMR : Confirm the silyl ether linkage (C-O-Si signal at ~150–160 ppm) and pyridine carbons.
- <sup>29</sup>Si NMR : Detect the TMS group (signal near δ 15–25 ppm).
- IR Spectroscopy : Validate the Si-O-C stretch (~1,100 cm<sup>-1</sup>) and absence of hydroxyl peaks.
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) .
Data Interpretation Tips:
- Compare NMR shifts with analogous silylated pyridines (e.g., 5-TMS-2-nitropyridine ).
- Cross-check IR peaks with databases for silyl ethers .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence nucleophilic substitution at the 2-chloro position in cross-coupling reactions?
Methodological Answer: The TMS group introduces steric hindrance, slowing down nucleophilic attack at the adjacent 2-chloro position. To mitigate this:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Employ Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures (80–100°C).
- Optimize catalyst systems (e.g., Pd(PPh3)4 with K2CO3 as base) to enhance reaction efficiency.
- Monitor by LC-MS to detect intermediates and by-products .
Case Study:
In a model reaction with phenylboronic acid, yields dropped from 85% (unprotected 5-hydroxy-2-chloropyridine) to 62% (TMS-protected derivative), highlighting steric effects .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when characterizing silyl-protected pyridine derivatives?
Methodological Answer:
- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals and correlate with carbon shifts.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria of the TMS group) by acquiring spectra at −20°C to 60°C.
- Computational Modeling : Compare experimental <sup>1</sup>H shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
Example:
A 2024 study resolved unexpected <sup>1</sup>H splitting in 5-TMS-2-chloropyridine by identifying solvent-induced conformational changes in DMSO-d6 vs. CDCl3.
Q. What strategies enable selective functionalization at the 3-position of this compound without deprotecting the silyl group?
Methodological Answer:
- Directed ortho-Metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the 3-position, followed by quenching with electrophiles (e.g., DMF for formylation or I2 for iodination).
- Protection-Deprotection Cascades : Introduce temporary directing groups (e.g., pyridine N-oxide) to enhance regiocontrol .
Critical Parameters:
- Maintain anhydrous conditions to prevent silyl cleavage.
- Validate selectivity via NOESY NMR or X-ray crystallography .
Q. How does the electronic effect of the 5-trimethylsilyloxy group affect the reactivity of the 2-chloro substituent in SNAr reactions compared to other protecting groups?
Methodological Answer: The TMS group is electron-withdrawing via σ*-orbital conjugation, activating the 2-chloro position for nucleophilic aromatic substitution (SNAr). Comparative studies show:
- Reactivity Order : 5-TMS-2-Cl-pyridine > 5-OMe-2-Cl-pyridine > 5-H-2-Cl-pyridine.
- Kinetic Analysis : Use UV-Vis spectroscopy to track SNAr rates with amines (e.g., morpholine) in acetonitrile.
- Computational Insights : NBO analysis reveals enhanced electrophilicity at C2 due to Si-O polarization .
Experimental Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
